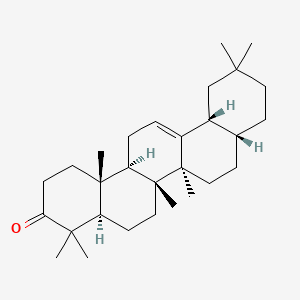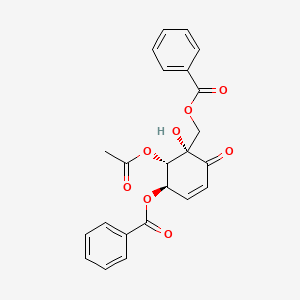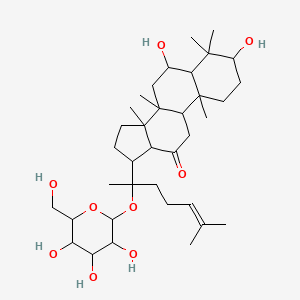
Ginsenoside Rh8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ginsenoside Rh8 is a rare saponin compound derived from the roots of Panax ginseng, a plant widely used in traditional Chinese medicine. Ginsenosides are the primary active components of ginseng, known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic benefits and unique chemical structure.
科学的研究の応用
Chemistry: Ginsenoside Rh8 serves as a model compound for studying the structure-activity relationships of saponins and their derivatives.
Biology: It is used to investigate the biological pathways involved in ginsenoside metabolism and their effects on cellular functions.
Medicine: this compound has shown promise in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders due to its anti-inflammatory and antioxidant properties
Industry: The compound is utilized in the development of functional foods, dietary supplements, and cosmetic products for its health-promoting effects
作用機序
Target of Action
Ginsenoside Rh8, a bioactive component of ginseng, primarily targets cancer cells . It has been found to inhibit the activation of the Akt/mammalian target of the rapamycin signaling cascade in vascular endothelial growth factor-induced human umbilical vascular endothelial cells . It also interacts with Annexin A2 and NF-кB p50 subunit .
Mode of Action
This compound interacts with its targets, leading to changes in the functional hallmarks of tumor cells . It modifies these hallmarks, enabling tumor cells to proliferate, invade, and avoid apoptosis . This modification represents a promising approach to tumor treatment .
Biochemical Pathways
This compound affects the biochemical pathways related to cancer cell proliferation and apoptosis . It upregulates Bcl-2 expression and downregulates Bax expression . This modulation of gene expression alters the tissue structure, function, and metabolism of tumor cells and their internal and external environment .
Pharmacokinetics
Ginsenosides may be metabolized mainly to other compounds by intestinal microflora before absorption into the blood . They are also quickly cleared from the body .
Result of Action
The result of this compound’s action is the modification of the functional hallmarks of tumor cells . This leads to changes in the biological characteristics of the cancer cells, making them different from normal cells . The changes primarily include high metabolic activity, mitochondrial dysfunction, and resistance to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the content of ginsenosides in different parts of the ginseng plant can be affected by biological and environmental factors . Moreover, the diverse expression patterns of isoforms in tissues and at different embryonic stages may be correlated with environmental and/or developmental cues .
生化学分析
Biochemical Properties
Ginsenoside Rh8 interacts with various enzymes, proteins, and other biomolecules. It is involved in modulating multiple physiological activities
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and can also have effects on its localization or accumulation .
Subcellular Localization
. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Ginsenoside Rh8 can be synthesized through enzymatic transformation methods. Specific glycosidases, such as beta-glucosidase and alpha-rhamnosidase, are used to hydrolyze the glycosidic bonds in major ginsenosides, converting them into minor ginsenosides like Rh8. The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity and prevent degradation of the product .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Engineered strains of Saccharomyces cerevisiae or other microorganisms are used to produce the necessary enzymes for the biotransformation of ginsenosides. This method allows for large-scale production with high efficiency and specificity .
化学反応の分析
Types of Reactions: Ginsenoside Rh8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the ginsenoside molecule, potentially altering its biological activity.
Substitution: Substitution reactions, such as glycosylation or acetylation, can introduce new functional groups to the ginsenoside structure, enhancing its solubility and bioavailability
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Glycosylation reactions often use glycosyl donors like UDP-glucose, while acetylation can be achieved using acetic anhydride
Major Products: The major products formed from these reactions include various ginsenoside derivatives with potentially enhanced pharmacological activities .
類似化合物との比較
Ginsenoside Re: Known for its cardiovascular benefits and anti-diabetic properties.
Ginsenoside Rg1: Exhibits neuroprotective and anti-fatigue effects.
Ginsenoside Rb1: Possesses strong anti-inflammatory and anti-cancer activities
Uniqueness of Ginsenoside Rh8: this compound stands out due to its potent anticancer and anti-inflammatory effects, making it a valuable compound for therapeutic applications .
特性
CAS番号 |
343780-69-8 |
|---|---|
分子式 |
C36H60O9 |
分子量 |
636.9 g/mol |
IUPAC名 |
(3S,5R,6S,8R,9R,10R,13R,14R,17S)-3,6-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,9,11,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-one |
InChI |
InChI=1S/C36H60O9/c1-19(2)10-9-13-36(8,45-31-29(43)28(42)27(41)23(18-37)44-31)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(40)32(3,4)30(33)22(39)17-35(24,34)7/h10,20,22-31,37,39-43H,9,11-18H2,1-8H3/t20-,22-,23+,24+,25-,26-,27+,28-,29+,30-,31-,33+,34+,35+,36-/m0/s1 |
InChIキー |
VGJOYFZLAIERID-CVQXJYBDSA-N |
SMILES |
CC(=CCCC(C)(C1CCC2(C1C(=O)CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)C)OC5C(C(C(C(O5)CO)O)O)O)C |
異性体SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1C(=O)C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C |
正規SMILES |
CC(=CCCC(C)(C1CCC2(C1C(=O)CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)C)OC5C(C(C(C(O5)CO)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




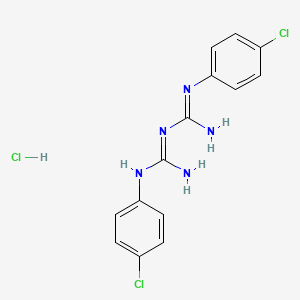
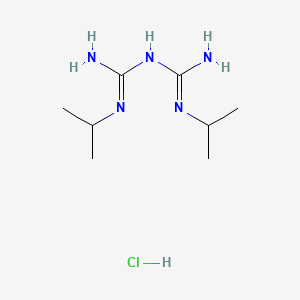
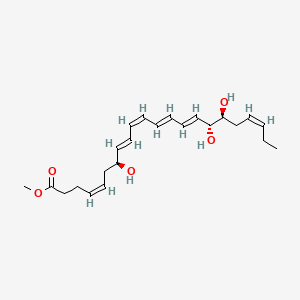
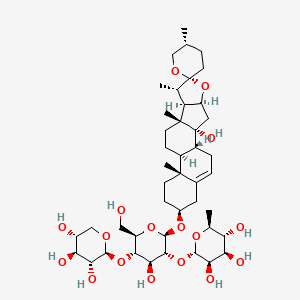
![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B591292.png)
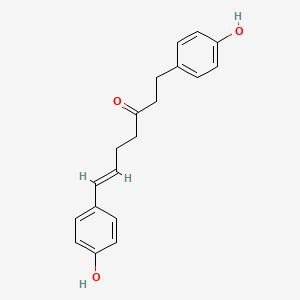
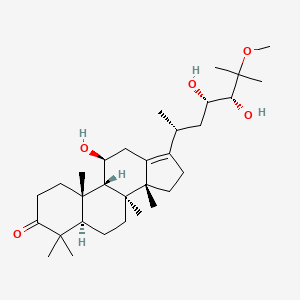
![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)
